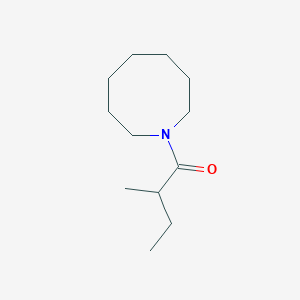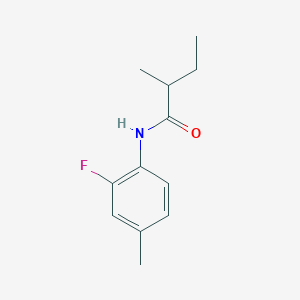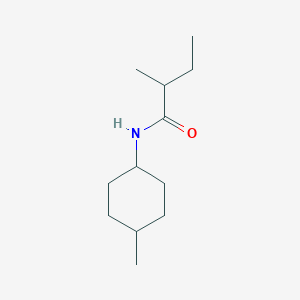
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have a range of effects on brain function.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves the inhibition of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABA levels can have a range of effects on brain function, including reducing anxiety and increasing seizure threshold.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce anxiety-like behavior, and increase seizure threshold. It has also been shown to have antidepressant effects and reduce cocaine self-administration in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows for precise manipulation of GABA levels in the brain. One limitation of using 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one. One area of interest is its potential as a treatment for addiction, particularly cocaine and alcohol addiction. Another area of interest is its potential as an antidepressant. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one and its potential therapeutic applications.
Métodos De Síntesis
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 4-(piperidine-1-carbonyl)pyrrolidin-2-one with cyclopropylmethylamine in the presence of a catalyst such as triethylamine. The resulting product can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for addiction, including cocaine and alcohol addiction.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12-8-10(9-15(12)11-4-5-11)13(17)14-6-2-1-3-7-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLAZYMDRRVYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

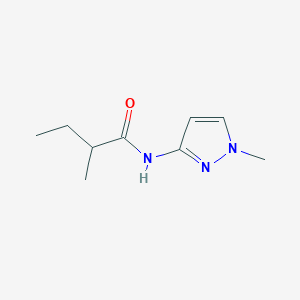
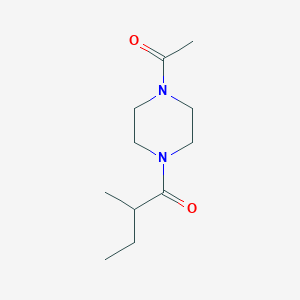
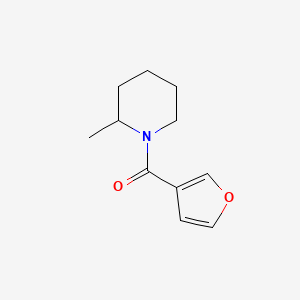
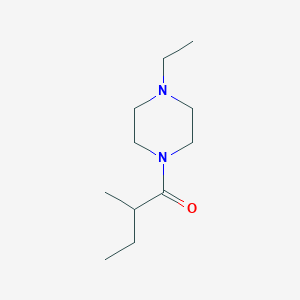
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)

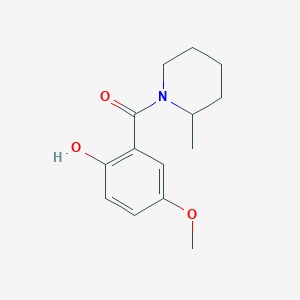
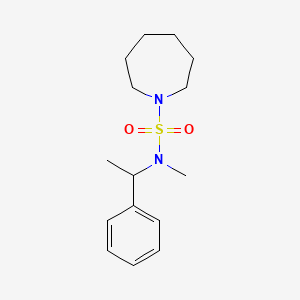

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
